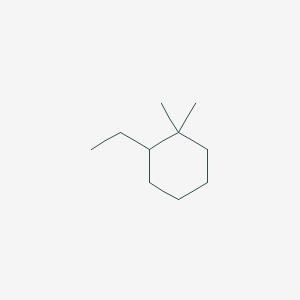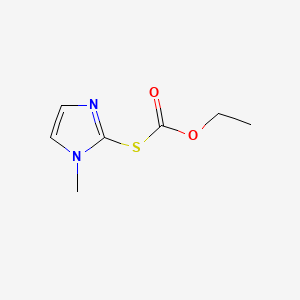
O-Ethyl S-(1-methyl-1H-imidazol-2-yl) thiocarbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-Ethyl S-(1-methyl-1H-imidazol-2-yl) thiocarbonate is a chemical compound with the molecular formula C7H10N2O2S and a molecular weight of 186.231 g/mol . This compound features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl S-(1-methyl-1H-imidazol-2-yl) thiocarbonate typically involves the reaction of ethyl chloroformate with 1-methyl-1H-imidazole-2-thiol under basic conditions. The reaction proceeds as follows:
Starting Materials: Ethyl chloroformate and 1-methyl-1H-imidazole-2-thiol.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Procedure: The ethyl chloroformate is added dropwise to a solution of 1-methyl-1H-imidazole-2-thiol in an appropriate solvent (e.g., dichloromethane) at low temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Reactors: Using large-scale reactors to handle bulk quantities of starting materials.
Continuous Stirring: Ensuring continuous stirring and temperature control to maintain reaction efficiency.
Purification: Employing purification techniques such as recrystallization or column chromatography to obtain the pure product.
化学反应分析
Types of Reactions
O-Ethyl S-(1-methyl-1H-imidazol-2-yl) thiocarbonate undergoes various chemical reactions, including:
Oxidation: The thiocarbonate group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonate group to thiols or thioethers.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted imidazole derivatives.
科学研究应用
O-Ethyl S-(1-methyl-1H-imidazol-2-yl) thiocarbonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of O-Ethyl S-(1-methyl-1H-imidazol-2-yl) thiocarbonate involves its interaction with specific molecular targets. The compound can:
Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity.
Modulate Pathways: Affect various biochemical pathways by interacting with key proteins and receptors.
相似化合物的比较
Similar Compounds
O-Ethyl S-(1H-imidazol-2-yl) thiocarbonate: Lacks the methyl group on the imidazole ring.
O-Methyl S-(1-methyl-1H-imidazol-2-yl) thiocarbonate: Has a methyl group instead of an ethyl group.
O-Ethyl S-(1-methyl-1H-benzimidazol-2-yl) thiocarbonate: Contains a benzimidazole ring instead of an imidazole ring.
Uniqueness
O-Ethyl S-(1-methyl-1H-imidazol-2-yl) thiocarbonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
497-98-3 |
|---|---|
分子式 |
C7H10N2O2S |
分子量 |
186.23 g/mol |
IUPAC 名称 |
ethyl (1-methylimidazol-2-yl)sulfanylformate |
InChI |
InChI=1S/C7H10N2O2S/c1-3-11-7(10)12-6-8-4-5-9(6)2/h4-5H,3H2,1-2H3 |
InChI 键 |
IMXYRSSHUQHQBH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)SC1=NC=CN1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



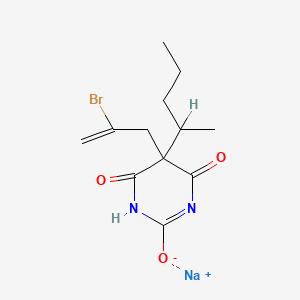
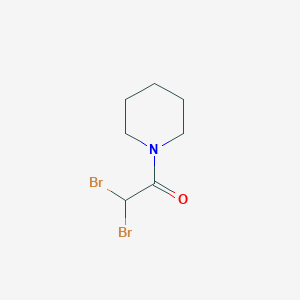
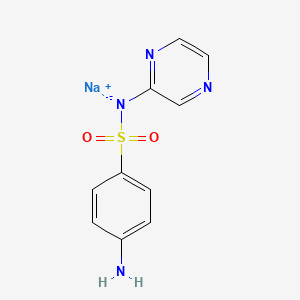
![Naphth[2,1-g]isoquinoline](/img/structure/B14753257.png)
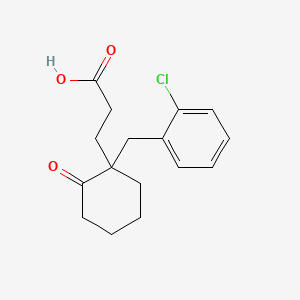
![(1-methoxy-1-oxopropan-2-yl) (2S)-2-[[(2R)-2-(2,6-dimethylphenyl)-2-methoxyacetyl]amino]propanoate](/img/structure/B14753267.png)
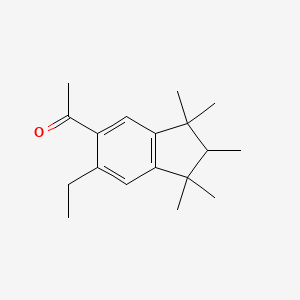
![2-[[3-[(2-Hydroxyphenyl)methylamino]propylamino]methyl]phenol](/img/structure/B14753285.png)
![1,1,1-trifluoro-N-(12-oxo-1,10-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl)methanesulfonamide](/img/structure/B14753293.png)
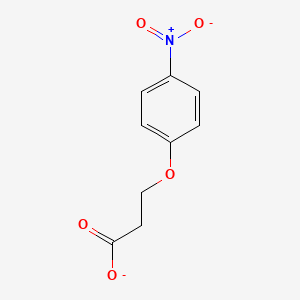

![Tris[4-(trifluoromethyl)phenyl]arsane](/img/structure/B14753304.png)
